2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-phenoxyphenyl)acetamide is a complex organic compound with a molecular formula of C31H27N3O4S2 and a molecular weight of 569.707 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-methoxyphenylamine with diethyl malonate in the presence of a base such as triethylamine, followed by cyclization to form the quinazolinone core . The resulting intermediate is then reacted with a thiol compound to introduce the thioether linkage, and finally, the phenoxyphenylacetamide moiety is attached through an amide bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the quinazolinone core would yield dihydroquinazoline derivatives .
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes and receptors involved in cancer cell proliferation, such as EGFR and VEGFR-2 . The compound binds to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
- 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methylphenyl)acetamide
Uniqueness
What sets 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-phenoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and phenoxy groups, along with the quinazolinone core, allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C29H23N3O4S |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C29H23N3O4S/c1-35-22-17-13-21(14-18-22)32-28(34)25-9-5-6-10-26(25)31-29(32)37-19-27(33)30-20-11-15-24(16-12-20)36-23-7-3-2-4-8-23/h2-18H,19H2,1H3,(H,30,33) |
InChI Key |
UZOGDQVIDGFYKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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